molecular formula C19H22N2O6S B6315491 7-Oxa-3-thia-2,4-diazaoctanoic acid, 6-methoxy-, 9H-fluoren-9-ylmethyl ester, 3,3-dioxide CAS No. 1771804-77-3

7-Oxa-3-thia-2,4-diazaoctanoic acid, 6-methoxy-, 9H-fluoren-9-ylmethyl ester, 3,3-dioxide

Cat. No. B6315491
M. Wt: 406.5 g/mol
InChI Key: HUYOMBHZNMTQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09321755B2

Procedure details

Into an oven dried 2 L 4-neck round bottom flask was charged 9-fluorenylmethanol (50.0 g, 255 mmol) and anhydrous DCM (382 mL) at room temperature. The resulting slurry was cooled in an ice-bath to about 0-5° C. A solution of chlorosulfonyl isocyanate (CSI, 23.0 mL, 264 mmol) in anhydrous DCM (127 mL) was added dropwise to the slurry through an addition funnel over 22 minutes, maintaining the reaction mixture temperature at <5° C. The resulting mixture was stirred at 0-5° C. for 1.75 h, producing a thick white slurry. A solution of aminoacetaldehyde dimethyl acetal (27.9 mL, 255 mmol) in anhydrous DCM (382 mL) and 4-methylmorpholine (84.0 mL, 764 mmol) were added to the mixture at about 0-5° C. over 71 minutes. The resulting reaction mixture was then stirred in the ice bath for 1.5 hours. When HPLC showed the reaction was complete, the reaction mixture was acidified by the dropwise addition of a 1.0 M phosphoric acid (H3PO4, aq., 640 mL) over 22 minutes to pH 1-2. Water (300 mL), EtOAc (2150 mL) and heptane (250 mL) were then added and the resulting mixture was stirred for 10 minutes. The two phases were separated and the organic phase was washed sequentially with water (500 mL), heptane (300 mL) and water (2×500 mL) and dried over MgSO4. The filtrate was concentrated under vacuum to dryness. The resulting solids were redissolved in EtOAc (600 mL) at 65° C. and the warm solution was filtered into a clean 3 L round bottom flask. The filtrate was cooled to room temperature and stirred for 2.5 h before heptane (1200 mL) was then added via an addition funnel over 80 min. After stirring overnight at room temperature, the mixture was then cooled in an ice bath for 1 h. The resulting solids were collected by filtration, washed with 25% EtOAc/heptane (250 mL), and dried overnight at about 40-45° C. under vacuum to afford 9H-fluoren-9-ylmethyl {[(2,2-dimethoxyethyl)amino]sulfonyl}carbamate (91.3 g, 88% yield) as a white powder. 1H NMR (300 MHz, DMSO-d6) δ 11.43 (s, 1H), 7.98-7.85 (m, 3H), 7.76 (d, J=7.5 Hz, 2H), 7.43 (t, J=7.2 Hz, 2H), 7.33 (td, J=7.4, 1.1 Hz, 2H), 4.44-4.33 (m, 3H), 4.33-4.22 (m, 1H), 3.23 (s, 6H), 2.99 (t, J=5.8 Hz, 2H) ppm.
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
2150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
382 mL
Type
solvent
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Name
Quantity
127 mL
Type
solvent
Reaction Step Three
Quantity
27.9 mL
Type
reactant
Reaction Step Four
Quantity
84 mL
Type
reactant
Reaction Step Four
Name
Quantity
382 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
640 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH:12]([CH2:14][OH:15])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Cl[S:17]([N:20]=[C:21]=[O:22])(=[O:19])=[O:18].[CH3:23][O:24][CH:25]([O:28][CH3:29])[CH2:26][NH2:27].CN1CCOCC1.P(=O)(O)(O)O>C(Cl)Cl.CCCCCCC.CCOC(C)=O.O>[CH3:23][O:24][CH:25]([O:28][CH3:29])[CH2:26][NH:27][S:17]([NH:20][C:21](=[O:22])[O:15][CH2:14][CH:12]1[C:13]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[C:6]2[C:11]1=[CH:10][CH:9]=[CH:8][CH:7]=2)(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
250 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
2150 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)CO
Name
Quantity
382 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
23 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
127 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
27.9 mL
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
84 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
382 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
640 mL
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0-5° C. for 1.75 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into an oven dried 2 L 4-neck round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction mixture temperature at <5° C
CUSTOM
Type
CUSTOM
Details
producing a thick white slurry
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The two phases were separated
WASH
Type
WASH
Details
the organic phase was washed sequentially with water (500 mL), heptane (300 mL) and water (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solids were redissolved in EtOAc (600 mL) at 65° C.
FILTRATION
Type
FILTRATION
Details
the warm solution was filtered into a clean 3 L round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2.5 h before heptane (1200 mL)
Duration
2.5 h
ADDITION
Type
ADDITION
Details
was then added via an addition funnel over 80 min
Duration
80 min
STIRRING
Type
STIRRING
Details
After stirring overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then cooled in an ice bath for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
WASH
Type
WASH
Details
washed with 25% EtOAc/heptane (250 mL)
CUSTOM
Type
CUSTOM
Details
dried overnight at about 40-45° C. under vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
COC(CNS(=O)(=O)NC(OCC1C2=CC=CC=C2C=2C=CC=CC12)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 91.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.